molecular formula C5H12O4 B114664 2,2-Dimethoxypropane-1,3-diol CAS No. 153214-82-5

2,2-Dimethoxypropane-1,3-diol

Cat. No.: B114664
CAS No.: 153214-82-5
M. Wt: 136.15 g/mol
InChI Key: HYRZFKCRTXTLLZ-UHFFFAOYSA-N
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Description

2,2-Dimethoxypropane-1,3-diol is an organic compound with the molecular formula C5H12O4. It is a colorless liquid that is primarily used in organic synthesis and various industrial applications. This compound is known for its role as a reagent in chemical reactions, particularly in the formation of acetonides and as a water scavenger in water-sensitive reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Dimethoxypropane-1,3-diol can be synthesized through the condensation of acetone and methanol. The reaction is typically catalyzed by an acid, such as sulfuric acid, which facilitates the formation of the desired product. The reaction proceeds as follows: [ \text{CH}_3\text{COCH}_3 + 2\text{CH}_3\text{OH} \rightarrow (\text{CH}_3)_2\text{C(OCH}_3)_2 + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 2,2-Dimethoxypropane-1,3-diol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions with acids like hydrochloric acid or acetic acid are typical.

Major Products:

    Oxidation: Aldehydes and carboxylic acids.

    Reduction: Alcohols.

    Substitution: Esters and water.

Scientific Research Applications

2,2-Dimethoxypropane-1,3-diol has a wide range of applications in scientific research:

Comparison with Similar Compounds

    2,2-Dimethoxypropane: Similar in structure but lacks the hydroxyl groups.

    2,2-Dimethylpropane-1,3-diol: Similar in structure but has methyl groups instead of methoxy groups.

Uniqueness: 2,2-Dimethoxypropane-1,3-diol is unique due to its dual functionality as both a diol and a dimethoxy compound. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar counterparts .

Properties

IUPAC Name

2,2-dimethoxypropane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O4/c1-8-5(3-6,4-7)9-2/h6-7H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRZFKCRTXTLLZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CO)(CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50456058
Record name 2,2-dimethoxypropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

153214-82-5
Record name 2,2-dimethoxypropane-1,3-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50456058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2,2-dimethoxy-propane-1,3-diol (III) was synthesized according to the method of Ferroni, E. L., et al., J. Org. Chem., 64, 4943-4945 (1999). DHA dimer (25 g, 0.139 mole), trimethylorthoformate (30.4 ml, 0.278 mole) and p-toluenesulfonic acid (100 mg) were combined in 300 mL of methanol and stirred for 12 h. At this time 300 mg of Na2CO3 were added and the reaction mixture was stirred for an additional 12 h, after which the mixture was filtered and solvent was removed in vacuo. The resulting solid was recrystallized from ethyl ether to give 17.5 g of III (47%). 1H NMR (D2O) δ 3.58 (s; 4H), 3.24 (s; 6H). Anal. Calc.: C, 44.12; H, 8.82. Found: C, 44.50; H, 8.78.
Quantity
30.4 mL
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step Two
Quantity
300 mg
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
reactant
Reaction Step Four
Name
Yield
47%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,2-Dimethoxypropane-1,3-diol in the synthesis of Dihydroxyacetone phosphate (DHAP)?

A1: this compound serves as a key intermediate in a novel synthesis pathway for Dihydroxyacetone phosphate (DHAP) []. This pathway starts with the conversion of dihydroxyacetone dimer (DHA) into this compound. This compound then undergoes enzymatic desymmetrization by acetylation using lipase AK. This step is crucial for introducing chirality into the molecule, a necessary feature for DHAP. Subsequent phosphorylation and deprotection steps ultimately yield DHAP in high purity and yield [].

Q2: How is this compound used in macromolecular engineering?

A2: this compound serves as a precursor to its corresponding cyclic carbonate monomer, this compound carbonate (TMC(OMe)2) []. This monomer is valuable in ring-opening polymerization (ROP) reactions, particularly for creating block copolymers with tunable properties []. Researchers have successfully incorporated TMC(OMe)2 into copolymers alongside other monomers like trimethylene carbonate (TMC) []. This strategy allows for the fine-tuning of the thermal and mechanical characteristics of the resulting polymers, offering a platform for developing materials with tailored properties [].

Q3: Can you elaborate on the “immortal” ring-opening polymerization technique mentioned in relation to this compound?

A3: "Immortal" ring-opening polymerization (iROP) is characterized by the use of specific catalytic systems that enable precise control over the polymerization process []. In the context of this compound-derived monomers like TMC(OMe)2, iROP, facilitated by catalysts such as [(BDIiPr)Zn(N(SiMe3)2)] or BEMP, allows for the creation of well-defined block copolymers []. This controlled polymerization is vital for tailoring the monomer sequence and ultimately dictating the final properties of the resulting copolymer materials [].

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